

# 3-chloro-5-(trifluoromethyl)benzoic acid

## molecular weight

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### Compound of Interest

**Compound Name:** 3-chloro-5-(trifluoromethyl)benzoic Acid

**Cat. No.:** B1630759

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An In-depth Technical Guide to **3-chloro-5-(trifluoromethyl)benzoic acid**

## Executive Summary

This technical guide provides a comprehensive overview of **3-chloro-5-(trifluoromethyl)benzoic acid** (CAS No. 53985-49-2), a critical fluorinated building block in modern chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, provides a detailed synthesis and purification protocol, outlines robust analytical characterization methodologies, and explores its applications. The narrative emphasizes the causal reasoning behind experimental choices, reflecting field-proven insights to ensure both technical accuracy and practical utility.

## Introduction: A Key Fluorinated Synthon

**3-chloro-5-(trifluoromethyl)benzoic acid** is an aromatic carboxylic acid distinguished by the presence of two highly electronegative substituents: a chlorine atom and a trifluoromethyl ( $\text{CF}_3$ ) group. This unique substitution pattern makes it an indispensable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries[1].

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity[2]

[3]. The  $\text{CF}_3$  group can significantly alter the electronic properties and conformation of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. As such, synthons like **3-chloro-5-(trifluoromethyl)benzoic acid** are of high value to researchers aiming to rationally design next-generation therapeutic agents and advanced materials.

## Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties is foundational to its application in the laboratory. The key properties of **3-chloro-5-(trifluoromethyl)benzoic acid** are summarized below.

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | $\text{C}_8\text{H}_4\text{ClF}_3\text{O}_2$ | [4]       |
| Molecular Weight  | 224.56 g/mol                                 | [4]       |
| IUPAC Name        | 3-chloro-5-(trifluoromethyl)benzoic acid     | [4]       |
| CAS Number        | 53985-49-2                                   | [4]       |
| Melting Point     | 98-101 °C                                    | [5]       |
| Boiling Point     | 263 °C                                       | [5]       |
| Density           | 1.523 g/cm <sup>3</sup>                      | [5]       |
| Appearance        | White powder to yellow liquid                | [5][6]    |
| Solubility        | Soluble in water                             | [5][6]    |

Note on Appearance: The reported appearance varies, which may be attributable to the purity of the sample or the conditions of observation. Highly pure samples are typically crystalline white solids at room temperature.

## Safety and Handling

From a safety perspective, **3-chloro-5-(trifluoromethyl)benzoic acid** is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

- Hazard Statements:
  - H315: Causes skin irritation[4].
  - H319: Causes serious eye irritation[4].
  - H335: May cause respiratory irritation[4].
- Precautionary Measures:
  - Work in a well-ventilated fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
  - Avoid inhalation of dust or vapors.
  - Prevent contact with skin and eyes.

## Synthesis and Purification Workflow

The reliable synthesis of **3-chloro-5-(trifluoromethyl)benzoic acid** is critical for its use in further applications. A common and effective method is the Sandmeyer-type reaction starting from 3-amino-5-(trifluoromethyl)benzoic acid. This process involves diazotization of the amine followed by a copper-catalyzed chloride substitution.

## Detailed Synthesis Protocol

This protocol is adapted from established procedures and provides a robust method for laboratory-scale synthesis[6].

### Step 1: Reaction Setup

- To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add copper(I) chloride (CuCl, 38.6 g) and acetonitrile (375 mL).
- Warm the resulting solution to 45-50 °C under a nitrogen atmosphere.
- In a separate beaker, prepare a solution of tert-butyl nitrite (tBuONO, 35.2 g).

### Step 2: Diazotization and Sandmeyer Reaction

- Slowly add the starting material, 3-amino-5-(trifluoromethyl)benzoic acid (50.0 g), to the warm CuCl solution in portions.
  - Scientific Rationale: The amine is the nucleophile that will be converted into a diazonium salt, an excellent leaving group. tBuONO serves as the diazotizing agent, generating the reactive nitrosonium ion *in situ*. Copper(I) chloride is the catalyst that facilitates the substitution of the diazonium group with chloride.
- Carefully control the addition rate to maintain the internal reaction temperature between 45–50 °C. An ice bath may be required for cooling as the reaction can be exothermic.
- After the addition is complete, stir the mixture at 50 °C for an additional 30 minutes to ensure the reaction goes to completion.

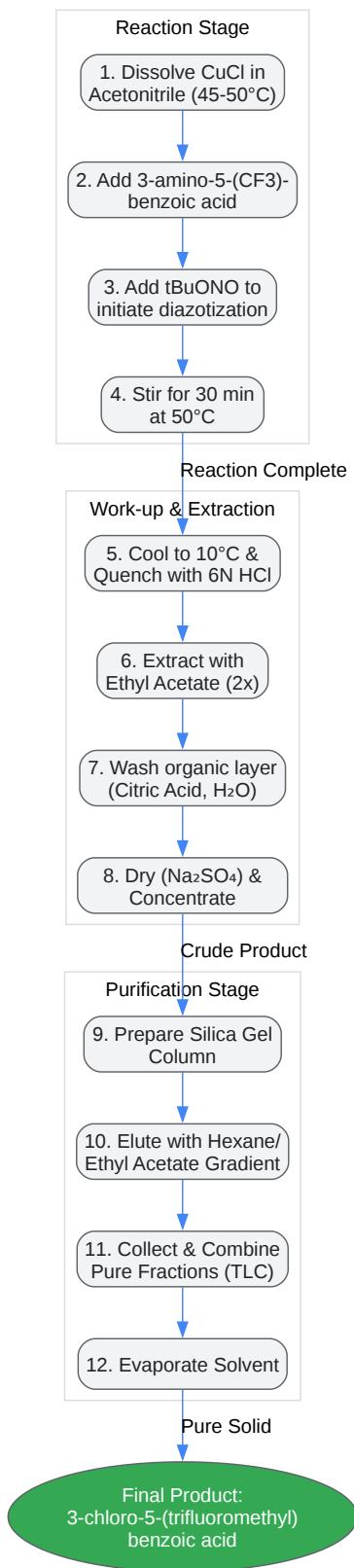
### Step 3: Work-up and Extraction

- Cool the reaction mixture to 10 °C using an ice bath.
- Slowly add 6N hydrochloric acid (250 mL) to the mixture and stir for 10 minutes.
  - Scientific Rationale: The acid quenches the reaction and protonates the carboxylate, ensuring the product is in its neutral carboxylic acid form for efficient extraction into an organic solvent.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 200 mL).
- Combine the organic layers and wash sequentially with a 10% aqueous citric acid solution (150 mL) and water (150 mL).
  - Scientific Rationale: The citric acid wash helps to chelate and remove any residual copper salts from the organic phase.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

#### Step 4: Purification

- The resulting crude residue should be purified by silica gel column chromatography.
- Prepare a slurry of silica gel in hexane and pack the column.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column using a solvent gradient of 10% to 25% ethyl acetate in hexane.
  - Scientific Rationale: The gradient elution allows for the separation of nonpolar impurities first (at low ethyl acetate concentration), followed by the elution of the more polar product as the solvent polarity increases.
- Combine the fractions containing the pure product (as determined by TLC analysis) and evaporate the solvent to yield **3-chloro-5-(trifluoromethyl)benzoic acid** as a white powder. A typical yield for this process is around 60%<sup>[6]</sup>.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and purification of the target compound.

## Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A multi-technique approach ensures a self-validating system of characterization.

## Spectroscopic and Chromatographic Methods

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.5-8.5 ppm). Due to the substitution pattern, one proton will appear as a singlet (or a finely split triplet,  $J \approx 2$  Hz), and the other two will also appear as singlets (or finely split doublets/triplets). The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift ( $>10$  ppm), which is exchangeable with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR: The carbon spectrum will show eight distinct signals: six for the aromatic carbons (one of which will be a quartet due to coupling with the three fluorine atoms of the  $\text{CF}_3$  group), one for the carboxylic carbon ( $\sim 165$ -170 ppm), and one for the trifluoromethyl carbon (a quartet centered around 120-130 ppm).

### 2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

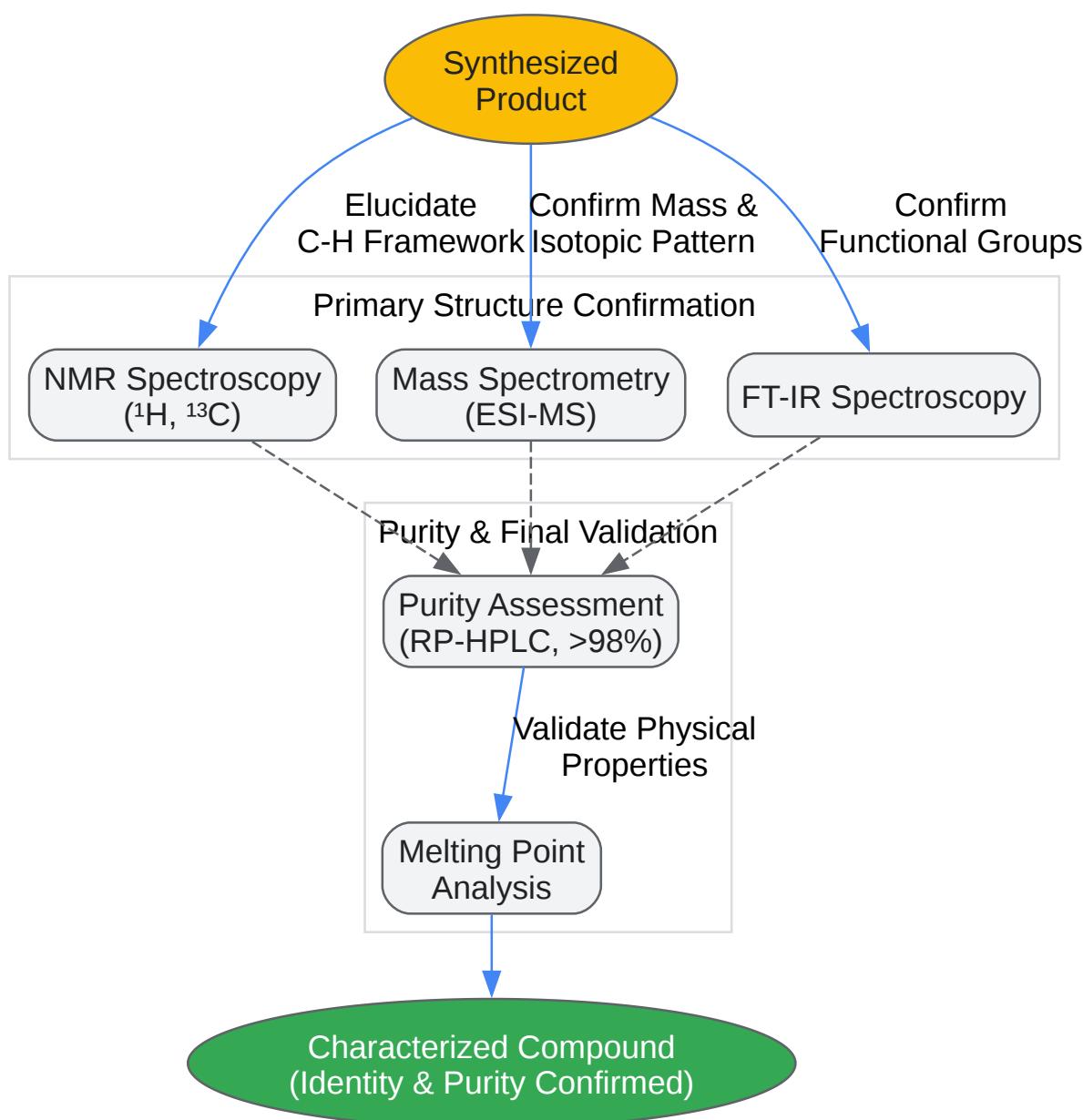
- O-H Stretch: A very broad absorption band from  $\sim 2500$ -3300  $\text{cm}^{-1}$ , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
- C=O Stretch: A strong, sharp absorption band around 1700-1725  $\text{cm}^{-1}$ .
- C=C Stretch: Aromatic ring stretches appearing in the 1450-1600  $\text{cm}^{-1}$  region.
- C-F Stretch: Strong absorptions in the 1100-1350  $\text{cm}^{-1}$  region, characteristic of the  $\text{CF}_3$  group.
- C-Cl Stretch: An absorption in the 600-800  $\text{cm}^{-1}$  region. An ATR-IR spectrum for this compound is available in public databases for reference<sup>[4][7]</sup>.

### 3. Mass Spectrometry (MS)

- Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will show a prominent molecular ion  $[M-H]^-$  in negative mode or  $[M+H]^+$  in positive mode. Crucially, due to the natural abundance of chlorine isotopes ( $^{35}Cl$  and  $^{37}Cl$ ), the molecular ion will appear as a pair of peaks with an intensity ratio of approximately 3:1, separated by 2 m/z units. This isotopic pattern is a definitive indicator of a monochlorinated compound.
- Fragmentation: Common fragmentation pathways include the loss of the hydroxyl group (-17 Da) and the entire carboxyl group (-45 Da).

4. High-Performance Liquid Chromatography (HPLC) HPLC is the definitive technique for assessing purity. Using a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic or trifluoroacetic acid), a pure sample should yield a single, sharp peak. Purity is quantified by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

## Analytical Workflow Diagram



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Caption: A standard workflow for the analytical validation of the title compound.

## Applications in Research and Drug Development

The utility of **3-chloro-5-(trifluoromethyl)benzoic acid** lies in its function as a versatile chemical handle. The carboxylic acid group is readily derivatized, most commonly through amide bond formation, allowing it to be coupled to a wide variety of amine-containing scaffolds.

- Pharmaceutical Intermediates: It is a known precursor in the synthesis of novel antitubercular agents belonging to the benzothiazinone class[8]. Furthermore, related structures are key intermediates for substance P (neurokinin-1) receptor antagonists, which have applications in treating inflammatory diseases and psychiatric disorders[9]. The aniline derivative, 3-chloro-5-(trifluoromethyl)aniline, has been used in the development of specific drug candidates, highlighting the value of this substitution pattern[10].
- Agrochemical Synthesis: The trifluoromethyl group is a common feature in modern pesticides and herbicides. This building block provides a convenient route to introduce this toxiphore into new agrochemical candidates, potentially improving their efficacy and environmental stability.
- Material Science: The unique electronic properties conferred by the chloro and trifluoromethyl groups make this compound an interesting building block for the synthesis of specialty polymers and functional materials with tailored properties.

## Conclusion

**3-chloro-5-(trifluoromethyl)benzoic acid** is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences and material sciences. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes, make it a reliable component in multi-step synthetic campaigns. The analytical protocols outlined herein provide a framework for ensuring the quality and consistency required for high-stakes research, particularly in drug discovery. As the demand for molecules with enhanced biological and physical properties continues to grow, the importance of strategically functionalized building blocks like **3-chloro-5-(trifluoromethyl)benzoic acid** will only increase.

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